molecular formula C9H12ClN3O B2703745 1-(6-Chloropyridazin-3-yl)piperidin-4-ol CAS No. 89937-26-8

1-(6-Chloropyridazin-3-yl)piperidin-4-ol

Cat. No.: B2703745
CAS No.: 89937-26-8
M. Wt: 213.67
InChI Key: GYVIZUPSUNWREG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol typically involves the reaction of 6-chloropyridazine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorine atom may result in the formation of various substituted pyridazine derivatives.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVIZUPSUNWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009068
Record name 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-26-8
Record name 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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